molecular formula C24H19N3O5 B11699884 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)-3-phenylpropanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)-3-phenylpropanamide

Cat. No.: B11699884
M. Wt: 429.4 g/mol
InChI Key: KZDHWXRVPKVGAW-UHFFFAOYSA-N
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Description

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYL-4-NITROPHENYL)-3-PHENYLPROPANAMIDE is a complex organic compound that belongs to the class of amides. This compound features a unique structure with multiple functional groups, including an isoindole, nitro, and phenyl groups, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYL-4-NITROPHENYL)-3-PHENYLPROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindole Moiety: This can be achieved through the cyclization of an appropriate precursor under acidic or basic conditions.

    Attachment of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.

    Amide Bond Formation: Coupling reactions using reagents like carbodiimides (e.g., DCC) to form the amide bond between the isoindole and the phenylpropanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or nitro groups.

    Reduction: Reduction of the nitro group to an amine using reagents like hydrogen gas over a palladium catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, derivatives of this compound might be investigated for their potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

Potential medicinal applications could include the development of new pharmaceuticals, particularly if the compound or its derivatives exhibit bioactivity.

Industry

In industry, this compound might be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYL-4-NITROPHENYL)-3-PHENYLPROPANAMIDE would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-phenylpropanamide: Lacks the nitro and methyl groups.

    N-(2-Methyl-4-nitrophenyl)-3-phenylpropanamide: Lacks the isoindole moiety.

Uniqueness

The presence of multiple functional groups in 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYL-4-NITROPHENYL)-3-PHENYLPROPANAMIDE makes it unique compared to simpler analogs

Properties

Molecular Formula

C24H19N3O5

Molecular Weight

429.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)-3-phenylpropanamide

InChI

InChI=1S/C24H19N3O5/c1-15-13-17(27(31)32)11-12-20(15)25-22(28)21(14-16-7-3-2-4-8-16)26-23(29)18-9-5-6-10-19(18)24(26)30/h2-13,21H,14H2,1H3,(H,25,28)

InChI Key

KZDHWXRVPKVGAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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